molecular formula C7H16ClNO3 B2824445 Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride CAS No. 123206-28-0

Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride

Cat. No.: B2824445
CAS No.: 123206-28-0
M. Wt: 197.66
InChI Key: JFZIETOKBJQILM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride (CAS EN 300-734630) is a hydrochloride salt of a branched-chain amino ester. Its molecular formula is C₇H₁₆ClNO₃, with a molecular weight of 209.67 g/mol. The compound features a hydroxy group at position 2, an amino group at position 3, and a methyl substituent at position 4 on the pentanoate backbone. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4(2)5(8)6(9)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIETOKBJQILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of esters: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Reduction of nitriles: The nitrile group in the compound can be reduced using hydrogenation or other reducing agents to form the corresponding amine.

  • Amination reactions: The compound can be synthesized by reacting an appropriate precursor with an amine source under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo substitution reactions with various reagents to form different products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides and alkylating agents.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It is used in biological studies to investigate the role of amino acids and their derivatives in various biological processes. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Methyl 3-amino-2,2,4-trimethylpentanoate Hydrochloride

  • Molecular Formula: C₉H₂₀ClNO₂
  • Molecular Weight : 209.71 g/mol
  • Key Differences :
    • Additional methyl group at position 2.
    • Absence of hydroxy group at position 2.
  • Higher lipophilicity due to the additional methyl group may enhance membrane permeability but reduce aqueous solubility .

Methyl 3-amino-2-hydroxypentanoate Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₃
  • Molecular Weight : 183.63 g/mol
  • Key Differences :
    • Lack of the 4-methyl substituent.
  • Lower molecular weight correlates with decreased lipophilicity compared to the 4-methyl analog .

Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride

  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.72 g/mol
  • Impact: The indole moiety enables interactions with hydrophobic pockets in enzymes or receptors, a feature absent in the target compound.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents)
Target Compound C₇H₁₆ClNO₃ 209.67 2-OH, 3-NH₂, 4-CH₃ High (due to HCl salt)
Methyl 3-amino-2,2,4-trimethylpentanoate HCl C₉H₂₀ClNO₂ 209.71 3-NH₂, 2,2,4-CH₃ Moderate (lipophilic)
Methyl 3-amino-2-hydroxypentanoate HCl C₆H₁₄ClNO₃ 183.63 2-OH, 3-NH₂ High
Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl C₁₂H₁₅ClN₂O₂ 254.72 3-Indole, 2-NH₂ Low (aromatic bulk)

Biological Activity

Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride, also known as (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride, is a chiral amino acid derivative that exhibits a range of biological activities. This compound is primarily studied for its potential applications in biochemistry and medicine, particularly in metabolic disorders and cancer therapy.

Chemical Structure and Properties

The compound is characterized by its chiral configuration, which significantly influences its biological interactions and pharmacological effects. The stereochemistry of the molecule is crucial for its activity, as it determines how it interacts with various biological targets.

This compound has been shown to interact with specific enzymes and receptors within metabolic pathways. Its mechanism of action includes:

  • Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic processes. For instance, it has been reported to inhibit the interaction of heat shock protein B5 with its chaperoned partners, which can affect cellular responses to stress and may reduce fibrosis .
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for further research in cancer treatment .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been used as a model compound for studying enzyme-substrate interactions relevant to cancer biology .
  • Metabolic Regulation : The compound is being investigated for its potential role in regulating metabolism, particularly in conditions such as obesity and diabetes. Its ability to modulate metabolic pathways could provide therapeutic benefits .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : In vitro experiments have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including HCT-116 human colon carcinoma cells. The IC50 values indicate effective concentrations at which the compound exerts its antiproliferative effects .
  • Animal Models : In vivo studies using SCID mice have shown that treatment with this compound can reduce tumor growth rates when administered at specific dosages .
  • Cytotoxicity Assessments : Cytotoxicity assays reveal that while the compound exhibits significant antitumor activity, it also shows mild cytotoxicity towards normal cells, necessitating further investigation into its therapeutic index .

Case Studies

Several case studies have provided insights into the potential applications of this compound:

  • Case Study 1 : A study involving HCT-116 cells demonstrated that treatment with the compound resulted in morphological changes indicative of apoptosis at concentrations around 52 nM. This finding supports its potential use as an anticancer agent .
  • Case Study 2 : Research on metabolic disorders indicates that the compound may enhance energy expenditure and reduce food intake in animal models, suggesting its utility in obesity management .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via esterification of 3-amino-2-hydroxy-4-methylpentanoic acid with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization involves controlling reaction temperature (20–25°C), anhydrous conditions, and stoichiometric excess of methanol to drive esterification efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) improves yield . Monitoring by thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (DMSO-d₆) confirms proton environments (e.g., methyl ester at δ 3.7–3.9 ppm, hydroxyl group at δ 5.1–5.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 210.1) .
  • Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should this compound be stored to maintain stability, and what factors accelerate degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group . Degradation is accelerated by humidity (hydrolysis of the ester), UV exposure (radical formation), and elevated temperatures (>40°C). Periodic stability testing via HPLC under stressed conditions (e.g., 70°C/75% RH) identifies degradation products .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound, and what chiral analysis methods are effective?

  • Methodological Answer : Enantiomeric resolution employs chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol mobile phases . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer . Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .

Q. What strategies address discrepancies in reported biological activities from different studies?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted precursors) or stereochemical variations. Mitigation strategies include:

  • Rigorous Purity Assessment : Quantify impurities via LC-MS and exclude batches with >2% contaminants .
  • Stereochemical Consistency : Validate enantiopurity (≥98% ee) before biological assays .
  • Dose-Response Studies : Use standardized cell lines (e.g., HEK293 or HepG2) to establish IC₅₀/EC₅₀ values under controlled conditions (pH 7.4, 37°C) .

Q. What in silico and in vitro methods are used to elucidate its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., proteases or GPCRs) by simulating interactions between the amino/hydroxyl groups and active-site residues .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

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